molecular formula C12H14BN3O2 B7954889 (6-Cyano-2-methyl-3-propyl-1,3-benzodiazol-4-yl)boronic acid

(6-Cyano-2-methyl-3-propyl-1,3-benzodiazol-4-yl)boronic acid

Cat. No.: B7954889
M. Wt: 243.07 g/mol
InChI Key: QTWBCCGKBSWPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Cyano-2-methyl-3-propyl-1,3-benzodiazol-4-yl)boronic acid is an organoboron compound that features a benzodiazole ring substituted with a cyano group, a methyl group, and a propyl group, along with a boronic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyano-2-methyl-3-propyl-1,3-benzodiazol-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the boronic acid component can help mitigate costs and reduce waste .

Chemical Reactions Analysis

Types of Reactions

(6-Cyano-2-methyl-3-propyl-1,3-benzodiazol-4-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Cyano-2-methyl-3-propyl-1,3-benzodiazol-4-yl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a benzodiazole ring.

    (4-Bromo-2-methylphenyl)boronic acid: Similar in structure but with a bromine substituent instead of a cyano group.

    (2-Methyl-3-propylphenyl)boronic acid: Lacks the cyano group and benzodiazole ring.

Uniqueness

(6-Cyano-2-methyl-3-propyl-1,3-benzodiazol-4-yl)boronic acid is unique due to its combination of a benzodiazole ring with a cyano group, a methyl group, and a propyl group, along with a boronic acid functional group. This unique structure imparts distinct reactivity and binding properties, making it valuable in various applications.

Properties

IUPAC Name

(6-cyano-2-methyl-3-propylbenzimidazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BN3O2/c1-3-4-16-8(2)15-11-6-9(7-14)5-10(12(11)16)13(17)18/h5-6,17-18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWBCCGKBSWPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1N(C(=N2)C)CCC)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.